Cas no 6625-96-3 (5-Nitro-1H-indole-3-carbaldehyde)
5-Nitro-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-Nitro-1H-indole-3-carbaldehyde
- 5-NITROINDOLE-3-CARBOXALDEHYDE
- 5-nitro-1H-indole-2-carbaldehyde
- 5-nitro-1H-indole-3-carboxaldehyde
- 5-nitro-3-carboxaldehydeindole
- 5-nitroindole-3-carbaldehyde
- Indole-3-carboxaldehyde,5-nitro- (7CI,8CI)
- 5-Nitro-3-formylindole
- NSC 58611
- NSC58611
- PubChem9126
- 5-nitro-3-formylindol
- 5-nitroindole-3-aldehyde
- 5-nitro-3-formyl-indole
- 5-nitro-3-indolealdehyde
- 5-Nitro-3-indolecarbaldehyde
- PHKYMSLVWLYDKP-UHFFFAOYSA-N
- SBB066686
- RP24886
- LS20250
- A
- NSC-58611
- AKOS009156654
- A835393
- SCHEMBL1418668
- SY109687
- N,N-BIS-(4-FLUORO-PHENYL)-MALONAMIDE
- FT-0620683
- AMY4310
- N1044
- Z385369966
- PS-3186
- CS-0019277
- 6625-96-3
- EN300-98280
- N-3250
- MFCD01313781
- DTXSID00289030
- DB-001917
- 5-nitro-indole-3-carbaldehyde
-
- MDL: MFCD01313781
- Inchi: 1S/C9H6N2O3/c12-5-6-4-10-9-2-1-7(11(13)14)3-8(6)9/h1-5,10H
- InChI Key: PHKYMSLVWLYDKP-UHFFFAOYSA-N
- SMILES: O=CC1=CNC2C=CC(=CC=21)[N+](=O)[O-]
Computed Properties
- Exact Mass: 190.03800
- Monoisotopic Mass: 190.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.5
- Topological Polar Surface Area: 78.7
Experimental Properties
- Color/Form: Yellow solid
- Density: 1.51
- Melting Point: 300 ºC
- Boiling Point: 441.5°C at 760 mmHg
- Flash Point: 220.8 ºC
- Refractive Index: 1.78
- PSA: 78.68000
- LogP: 2.41180
5-Nitro-1H-indole-3-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
- Safety Term:S24/25
5-Nitro-1H-indole-3-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Nitro-1H-indole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM103139-10g |
5-Nitro-1H-indole-3-carbaldehyde |
6625-96-3 | 95%+ | 10g |
$138 | 2021-08-06 | |
| Chemenu | CM103139-25g |
5-Nitro-1H-indole-3-carbaldehyde |
6625-96-3 | 95%+ | 25g |
$239 | 2021-08-06 | |
| Chemenu | CM103139-100g |
5-Nitro-1H-indole-3-carbaldehyde |
6625-96-3 | 95%+ | 100g |
$701 | 2021-08-06 | |
| Fluorochem | 076625-1g |
5-Nitro-1H-indole-3-carbaldehyde |
6625-96-3 | 95% | 1g |
£14.00 | 2022-03-01 | |
| Fluorochem | 076625-5g |
5-Nitro-1H-indole-3-carbaldehyde |
6625-96-3 | 95% | 5g |
£48.00 | 2022-03-01 | |
| Fluorochem | 076625-10g |
5-Nitro-1H-indole-3-carbaldehyde |
6625-96-3 | 95% | 10g |
£75.00 | 2022-03-01 | |
| Fluorochem | 076625-25g |
5-Nitro-1H-indole-3-carbaldehyde |
6625-96-3 | 95% | 25g |
£139.00 | 2022-03-01 | |
| Alichem | A199000336-10g |
5-Nitroindole-3-carboxaldehyde |
6625-96-3 | 98% | 10g |
$189.19 | 2023-09-01 | |
| Alichem | A199000336-25g |
5-Nitroindole-3-carboxaldehyde |
6625-96-3 | 98% | 25g |
$357.36 | 2023-09-01 | |
| Alichem | A199000336-100g |
5-Nitroindole-3-carboxaldehyde |
6625-96-3 | 98% | 100g |
$1051.05 | 2023-09-01 |
5-Nitro-1H-indole-3-carbaldehyde Suppliers
5-Nitro-1H-indole-3-carbaldehyde Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 5-Nitro-1H-indole-3-carbaldehyde
Comprehensive Overview of 5-Nitro-1H-indole-3-carbaldehyde (CAS No. 6625-96-3): Properties, Applications, and Research Insights
5-Nitro-1H-indole-3-carbaldehyde (CAS No. 6625-96-3) is a specialized organic compound belonging to the nitroindole family. This yellow crystalline powder is widely recognized for its unique heterocyclic structure, combining an indole core with a nitro group at the 5-position and a formyl group at the 3-position. Its molecular formula, C9H6N2O3, reflects its versatile reactivity, making it valuable in pharmaceutical intermediates, material science, and biochemical research. Recent studies highlight its potential in fluorescence probes and antimicrobial agents, aligning with growing interest in sustainable chemistry and green synthesis methods.
The compound's structural features contribute to its role as a key building block in organic synthesis. Researchers frequently employ 5-Nitro-1H-indole-3-carbaldehyde in multicomponent reactions (MCRs) to construct complex nitrogen-containing heterocycles, a topic trending in drug discovery forums. Its electron-withdrawing nitro group enhances reactivity in nucleophilic aromatic substitution (SNAr) reactions, while the aldehyde functionality allows for condensation reactions—critical for developing bioconjugates and covalent inhibitors. These properties address frequent search queries like "indole derivatives in medicinal chemistry" and "nitroaromatic compound applications."
In the context of analytical chemistry, 6625-96-3 serves as a chromogenic reagent for detecting specific biomolecules. Its UV-visible absorption characteristics (λmax ~350–400 nm) make it suitable for spectrophotometric assays, a technique gaining traction in environmental monitoring discussions. The compound's stability under controlled conditions and compatibility with HPLC purification methods are frequently cited in method development studies, responding to industry demands for reproducible synthetic protocols.
Emerging applications of 5-Nitro-1H-indole-3-carbaldehyde include its use in metal-organic frameworks (MOFs) and photocatalysts, areas dominating nanotechnology research. Computational studies explore its electronic properties for organic semiconductors, linking to popular searches like "indole-based materials for optoelectronics." Safety data sheets emphasize standard laboratory handling precautions, while its non-hazardous classification under typical conditions supports its adoption in academic research.
The synthesis of CAS 6625-96-3 typically involves Vilsmeier-Haack formylation of 5-nitroindole, a process optimized for high-yield production. Recent patents describe improved catalytic methods reducing byproducts, reflecting the circular economy focus in chemical manufacturing. Analytical characterization via NMR, IR spectroscopy, and mass spectrometry confirms its purity, addressing quality concerns in fine chemical procurement.
Market trends indicate rising demand for functionalized indoles, with 5-Nitro-1H-indole-3-carbaldehyde positioned as a high-value intermediate. Its relevance in cancer research (particularly kinase inhibitor development) and agrochemical innovation aligns with life science investment priorities. Storage recommendations (2–8°C under inert atmosphere) and solubility profiles (DMSO, DMF) are commonly searched by practitioners, underscoring the need for detailed technical guidance.
In conclusion, 5-Nitro-1H-indole-3-carbaldehyde exemplifies the intersection of traditional organic chemistry and cutting-edge applications. Its adaptability across drug design, material science, and diagnostic tools ensures continued scientific interest, while optimized synthesis routes support scalable production. This profile caters to researchers querying "nitroindole derivatives uses" or "CAS 6625-96-3 suppliers," providing both foundational knowledge and forward-looking insights.
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